4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide
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Overview
Description
4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with a bromine atom at the 4-position and a benzenesulfonamide moiety
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Biological Studies: The compound can be used in studies involving enzyme inhibition, particularly for enzymes like liver alcohol dehydrogenase.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
Target of Action
Similar compounds with a bromopyrazole moiety have been shown to interact with various enzymes and receptors
Mode of Action
Bromopyrazole derivatives are known to interact with their targets via hydrogen bonding and hydrophobic interactions . The bromine atom can form halogen bonds with amino acid residues in the target protein, while the pyrazole ring can participate in pi-pi stacking interactions .
Biochemical Pathways
Bromopyrazole derivatives have been implicated in a variety of biological processes, including signal transduction, enzyme inhibition, and gene regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed due to their lipophilic nature, and they can be metabolized by various enzymes in the liver . The impact of these properties on the bioavailability of the compound would need to be determined through further pharmacokinetic studies.
Result of Action
Bromopyrazole derivatives have been shown to exert various biological effects, such as anti-inflammatory, antiviral, and anticancer activities . The specific effects of this compound would depend on its targets and the pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Sulfonamide Formation: The 4-bromo-1H-pyrazole is then reacted with N,N-diethylbenzenesulfonamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation can produce a pyrazole oxide .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the sulfonamide moiety.
N,N-Diethylbenzenesulfonamide: Another related compound that lacks the pyrazole ring.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide is unique due to its combination of a brominated pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-3-16(4-2)20(18,19)13-7-5-12(6-8-13)17-10-11(14)9-15-17/h5-10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLGFYKOTIFKLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682086 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-40-4 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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